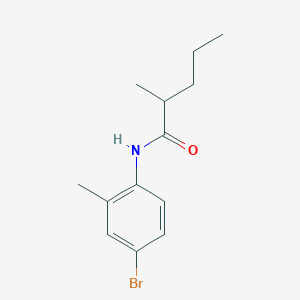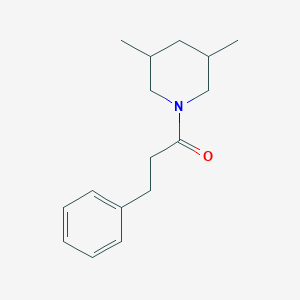
3,5-dimethyl-1-(3-phenylpropanoyl)piperidine
Descripción general
Descripción
“3,5-dimethyl-1-(3-phenylpropanoyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH . It is a colorless liquid with an odor described as objectionable, typical of amines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The compound “3,5-dimethylpiperidine” is typically prepared by hydrogenation of 3,5-dimethylpyridine . Piperidine itself can be produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the significance of piperidine and its derivatives in the field of organic chemistry.
Molecular Structure Analysis
The molecular formula of “3,5-dimethylpiperidine” is C7H15N . It is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .
Physical And Chemical Properties Analysis
The molecular weight of “3,5-dimethylpiperidine” is 113.2007 . Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .
Mecanismo De Acción
The specific mechanism of action of “3,5-dimethyl-1-(3-phenylpropanoyl)piperidine” is not mentioned in the retrieved sources. However, piperidine and its derivatives are present in more than twenty classes of pharmaceuticals , indicating their wide range of biological activities.
Safety and Hazards
Piperidine is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to keep away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This indicates that piperidine and its derivatives, including “3,5-dimethyl-1-(3-phenylpropanoyl)piperidine”, will continue to be a significant area of research in the future.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13-10-14(2)12-17(11-13)16(18)9-8-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSCIHFEPJZDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3952590.png)
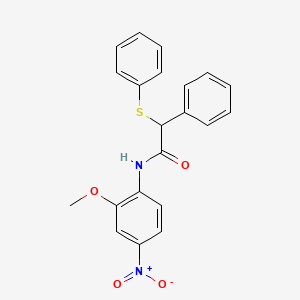

![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3952608.png)
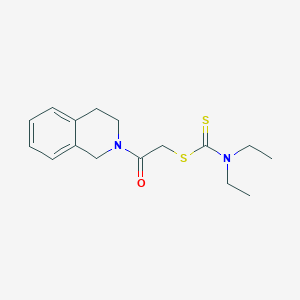

![1-allyl-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B3952643.png)

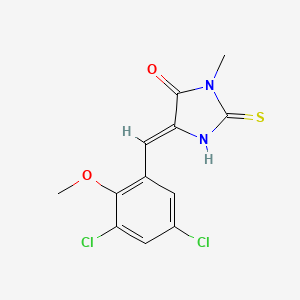
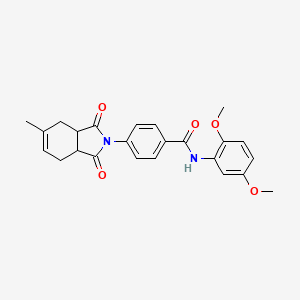
![3-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-naphthamide](/img/structure/B3952684.png)

![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3952697.png)
